(2R,4S)-Hydroxy Itraconazole-d5
Description
Significance of Stable Isotopes in Scientific Inquiry and Compound Tracking
Stable isotopes are non-radioactive forms of atoms that provide a powerful tool for accurately tracing and tracking molecules in complex systems. silantes.comiaea.org By incorporating stable isotopes into compounds, scientists can follow their pathways, transformations, and interactions within biological, environmental, and geological systems. silantes.com This process gives the molecule a unique signature without altering its biological properties, allowing for precise tracking. moravek.com
The use of stable isotopes offers several advantages in research:
Improved Detection Sensitivity: Incorporating stable isotopes with distinct atomic masses creates unique isotopic signatures that are easily distinguishable from their unlabeled counterparts, enabling precise quantification and enhanced sensitivity in methods like mass spectrometry. silantes.com
Enhanced Structural Resolution: In techniques like nuclear magnetic resonance (NMR) spectroscopy, stable isotope labeling improves spectral resolution and data quality, facilitating the elucidation of three-dimensional structures and molecular interactions. silantes.com
Tracing Metabolic Pathways: Stable isotopes serve as powerful metabolic tracers, providing valuable insights into cellular metabolic pathways by tracking their incorporation, distribution, and fate within cellular processes. silantes.com
Authenticity and Origin Tracking: Stable-labeled compounds are used to authenticate the origin of food products and detect adulteration by tracing isotopes through various food pathways. moravek.com
Overview of the Parent Compound: Itraconazole (B105839) as a Probe Molecule in Research
Itraconazole is a broad-spectrum antifungal agent that is also a potent inhibitor of human P450 enzymes, specifically CYP3A4. nih.gov This inhibition can lead to significant drug-drug interactions. nih.gov Beyond its antifungal and enzyme-inhibiting properties, itraconazole has been identified as a potent antiangiogenic and anticancer agent. pnas.org
Itraconazole's complex structure and interactions with various biological targets make it a valuable probe molecule in research. nih.govpnas.org For instance, the different stereoisomers of itraconazole serve as useful molecular probes for studying its interactions with CYP3A4. nih.gov Furthermore, to identify the molecular targets of itraconazole's antiangiogenic activity, researchers have designed photoaffinity probes by modifying its structure. pnas.org These probes help in identifying the proteins that itraconazole binds to in living cells. pnas.org Studies have also utilized itraconazole to investigate the molecular dynamics of thin layers of the drug and its behavior in lipid bilayers. rsc.orgresearchgate.net
Rationale for Deuteration of Itraconazole for Academic Investigations
Deuteration is the process of substituting a hydrogen atom with its heavier isotope, deuterium (B1214612). nih.gov This subtle structural change can improve the pharmacokinetic and/or toxicity profile of a drug. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. nih.gov This property makes deuteration a strategy to prevent the breakdown of a drug at metabolically unstable positions. nih.gov
In the context of itraconazole, deuteration to form Itraconazole-d5 serves several research purposes:
Internal Standard for Quantification: Itraconazole-d5 is used as an internal standard for the quantification of itraconazole in biological samples using techniques like liquid chromatography-mass spectrometry (LC/MS). mdpi.com The stable isotope-labeled version has a distinct mass, allowing for accurate measurement of the parent drug.
Metabolic Studies: Deuterium labeling helps in studying the metabolic fate of itraconazole. By tracking the deuterated compound, researchers can identify and quantify its metabolites, providing insights into how the drug is processed in the body. nih.gov This can help in understanding and potentially mitigating the formation of toxic metabolites. nih.govnih.gov
Improved Pharmacokinetic Profile: Deuteration can alter the metabolic rate of a drug, potentially leading to a more favorable pharmacokinetic profile, such as a longer half-life or reduced variability in drug exposure. nih.gov While specific data on Itraconazole-d5's pharmacokinetic improvements are part of ongoing research, this is a general rationale for deuterating drug molecules.
Below is a table summarizing the key properties of Itraconazole and its deuterated form, Itraconazole-d5 (major).
| Property | Itraconazole | Itraconazole-d5 (major) |
| Chemical Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₃Cl₂D₅N₈O₄ |
| Molecular Weight | 705.6 g/mol | 710.66 g/mol |
| CAS Number | 84625-61-6 | 1217510-38-7 |
| Primary Use in Research | Antifungal, CYP3A4 inhibitor, antiangiogenic agent, probe molecule | Isotopically labeled antimycotic, internal standard for analytical testing |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-VXTATNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water and dilute acidic solutions | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84625-61-6 | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Isotopic Characterization of Itraconazole D5
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like itraconazole (B105839) requires strategic synthetic planning. General strategies often involve the use of deuterated reagents or solvents at key stages of the synthesis. smolecule.comsnnu.edu.cn These methods can range from simple hydrogen-deuterium exchange reactions to more complex multi-step syntheses using deuterated building blocks. mdpi.com
Recent advancements have focused on developing milder and more selective deuteration methods, such as those induced by visible light, which are suitable for late-stage functionalization of complex structures. rsc.orgassumption.edu For many pharmacologically active compounds, transition metal catalysts, particularly those based on iridium, have proven effective for regioselective deuterium incorporation. snnu.edu.cn
Specific Deuteration Approaches for Itraconazole Analogs
The synthesis of Itraconazole-d5 specifically targets the butan-2-yl side chain for deuteration. caymanchem.comnih.gov This is typically achieved by using a deuterated precursor for this part of the molecule during the synthesis. The general synthetic route for itraconazole and its analogs involves coupling a dioxolane core with a piperazine-containing phenyl triazolone side chain. google.comnih.gov To produce Itraconazole-d5, a deuterated version of the sec-butyl group is introduced onto the triazolone ring.
While specific proprietary methods for the synthesis of commercially available Itraconazole-d5 are not fully disclosed, the general approach would involve the N-alkylation of the triazolone precursor with a deuterated alkylating agent, such as a pentadeuteriobutan-2-yl halide or tosylate. This ensures the five deuterium atoms are located on the terminal ethyl and adjacent methyl groups of the sec-butyl side chain. caymanchem.comnih.gov
Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Elucidation
Ensuring the quality of Itraconazole-d5 requires rigorous analytical testing to confirm its structural integrity and isotopic purity. rsc.org A combination of chromatographic and spectroscopic techniques is employed for this purpose. rsc.orgnih.gov
Liquid chromatography (LC) is fundamental for separating the deuterated compound from any unlabeled itraconazole or other impurities. pillbuys.comnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly used for their high resolution and efficiency. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Deuterium Content Determination
High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.govresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov
The process involves:
Full Scan Mass Spectrometry : Acquiring a full mass spectrum of the sample to identify the molecular ions corresponding to Itraconazole-d5 and any other isotopologues present.
Isotopic Ion Extraction and Integration : The peaks for each isotopologue (d0 to d5) are extracted and their areas are integrated.
Calculation of Isotopic Enrichment : The percentage of isotopic purity is calculated based on the relative abundance of the desired deuterated compound compared to the other isotopologues. nih.gov
This technique is highly sensitive, requires minimal sample, and can be performed rapidly. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuteration Confirmation
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of Itraconazole-d5, the signals corresponding to the protons on the deuterated sec-butyl group will be absent or significantly reduced in intensity. This provides direct evidence of deuterium substitution at those specific positions.
¹³C NMR (Carbon NMR) : The carbon signals in the ¹³C NMR spectrum that are coupled to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency, further confirming the sites of deuteration.
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing a definitive spectrum of the deuterated positions.
Studies on itraconazole and its formulations have utilized NMR to characterize its structure, and the same principles are applied to its deuterated analogs to ensure correct labeling. nih.gov
Advanced Analytical Applications of Itraconazole D5 in Quantitative Bioanalysis
Principles and Optimization of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a primary method for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. nih.govosti.gov The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. osti.gov Because the analyte and the internal standard have virtually identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis. wuxiapptec.comkcasbio.com This co-behavior effectively compensates for variations and losses that may occur at any stage of the analytical process, from sample handling to instrumental analysis. wuxiapptec.combiopharmaservices.com
The core principle of IDMS is that any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of their signals remains constant, leading to highly accurate and precise quantification. nih.gov Optimization of an IDMS method involves several key steps, including the careful selection of the internal standard, determination of the optimal concentration of the internal standard to be added, and the development of robust chromatographic and mass spectrometric conditions to ensure accurate measurement of the isotope ratios. nih.govwuxiapptec.com
Role as an Internal Standard in LC-MS/MS Bioanalytical Method Development
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, stable isotope-labeled internal standards (SIL-IS) like Itraconazole-d5 are considered the gold standard. kcasbio.combiopharmaservices.com Their use is paramount in developing robust and reliable methods for quantifying drugs and their metabolites in biological fluids such as plasma and serum. nih.govnih.govnih.gov Itraconazole-d5 is specifically employed as an internal standard for the quantification of itraconazole (B105839). caymanchem.commedchemexpress.com
During method development, Itraconazole-d5 is added to calibration standards, quality control samples, and unknown study samples at a constant concentration. nih.govshimadzu.com The samples then undergo extraction procedures, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. nih.govresearchgate.net Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic system separates the analytes from other components, and the tandem mass spectrometer detects and quantifies both the analyte (itraconazole) and the internal standard (Itraconazole-d5) based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. nih.govnih.gov
The use of Itraconazole-d5 allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. shimadzu.com This curve is then used to determine the concentration of itraconazole in unknown samples. The nearly identical chromatographic retention times and ionization efficiencies of itraconazole and Itraconazole-d5 ensure that the internal standard accurately reflects the behavior of the analyte throughout the entire analytical process. wuxiapptec.comkcasbio.com
A study detailing the development of a rapid and sensitive LC-ID/MS method for itraconazole and hydroxyitraconazole (B3325177) in human plasma utilized D5-itraconazole and D5-hydroxyitraconazole as internal standards. nih.gov The method demonstrated a short run time of 4.5 minutes and achieved a lower limit of quantification of 1 ng/mL for both analytes. nih.gov
| Analyte | Internal Standard | Sample Preparation | Lower Limit of Quantification (LLOQ) | Reference |
| Itraconazole | Itraconazole-d5 | Protein Precipitation | 1 ng/mL | nih.gov |
| Itraconazole | Itraconazole-d5 | Liquid-Liquid Extraction | 1 ng/mL | nih.gov |
| Itraconazole | Itraconazole-d5 | Protein Precipitation | 100 ng/mL | nih.gov |
| Itraconazole | Itraconazole-d5 | Liquid-Liquid Extraction | 2 ng/mL | researchgate.net |
Mitigation of Matrix Effects and Enhancement of Assay Robustness
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte of interest. nih.govbioanalysis-zone.comnebiolab.com This can lead to inaccurate and unreliable quantitative results. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like Itraconazole-d5 is the most effective strategy to mitigate these matrix effects. researchgate.net
Because Itraconazole-d5 co-elutes with itraconazole and has the same physicochemical properties, it is affected by the matrix in the same way as the analyte. wuxiapptec.com Any suppression or enhancement of the itraconazole signal will be mirrored by a proportional change in the Itraconazole-d5 signal. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects is effectively normalized, leading to a more robust and reliable assay. nih.govnih.gov
Integration into High-Throughput Screening Platforms for Compound Quantification
High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of large numbers of compounds to identify those with desired biological activity. danaher.comwikipedia.orgnih.gov In recent years, LC-MS/MS has been increasingly integrated into HTS platforms for the quantitative analysis of test compounds. pharmtech.comnih.gov The speed, sensitivity, and specificity of LC-MS/MS make it well-suited for the rapid quantification of compounds in the numerous samples generated during HTS campaigns. nih.gov
The use of stable isotope-labeled internal standards like Itraconazole-d5 is crucial in these high-throughput environments. The automation and miniaturization inherent in HTS can introduce variability in sample handling and processing. danaher.comnih.gov By incorporating an internal standard early in the workflow, this variability can be effectively controlled. kcasbio.com
For example, in a high-throughput assay for the determination of itraconazole and its hydroxy metabolite, a semi-automated liquid-liquid extraction method based on 96-well plates was employed. researchgate.net The use of an internal standard in such a setup is essential to ensure the accuracy and precision of the results across the entire plate. The ability to rapidly and reliably quantify compound concentrations is critical for making informed decisions in the drug discovery process. nih.gov
| Platform | Throughput | Key Advantage of IS | Reference |
| 96-well plate LLE | High | Corrects for variability in automated liquid handling | researchgate.net |
| Automated sample prep | High | Ensures accuracy and precision across large sample batches | nih.gov |
Mechanistic Investigations Leveraging Deuterium Isotope Effects
Elucidation of Enzyme-Mediated Biotransformation Pathways in Vitro
Itraconazole (B105839) undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comhiv.gov In vitro studies are crucial for characterizing the specific enzymes involved and the metabolic pathways. The use of isotopically labeled compounds like Itraconazole-d5 is instrumental in these investigations, helping to trace the molecule's transformation and understand the underlying enzymatic mechanisms.
The primary enzyme responsible for the metabolism of itraconazole is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comhiv.gov This enzyme hydroxylates itraconazole to form its major active metabolite, hydroxy-itraconazole (OH-ITZ). drugbank.comnih.gov Other metabolites, including keto-itraconazole and N-desalkyl-itraconazole, are also formed via CYP3A4. nih.govapexbt.comnih.gov
Deuteration at a site of metabolism can slow down the rate of the enzymatic reaction. This is because the carbon-deuterium (C-D) bond has a higher dissociation energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. This phenomenon, the kinetic isotope effect, can provide evidence for the rate-limiting step in a metabolic pathway. researchgate.net
| CYP2C19 | Minor metabolic pathway. oup.com | Itraconazole is also an inhibitor of this enzyme. oup.com | oup.com |
While cytochrome P450 enzymes are the primary drivers of itraconazole metabolism, other enzyme systems can also play a role. For instance, some azole antifungals are metabolized via phase II reactions, such as glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. oup.com Although itraconazole itself is not a primary substrate for UGTs, its metabolites may undergo further conjugation. Studies evaluating the inhibitory effects of itraconazole on various non-CYP enzymes, including UGTs, have been conducted to better understand its complete drug-drug interaction profile. xenotech.com
The use of Itraconazole-d5 in such studies can help to differentiate between metabolic pathways. If deuteration significantly slows CYP-mediated metabolism, it may unmask or enhance the contribution of alternative, non-CYP pathways that were previously less apparent. For example, if the primary CYP3A4 pathway is slowed by the kinetic isotope effect, a greater proportion of the drug may be shunted towards a minor pathway, such as one mediated by a flavin-containing monooxygenase (FMO) or UGTs. nih.gov However, specific studies detailing the use of Itraconazole-d5 to investigate non-CYP systems are not widely documented in the provided search results.
Kinetic Isotope Effects in Cytochrome P450 Metabolism
Insights into Compound-Target Binding Dynamics and Conformational Changes
The primary target of itraconazole is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.compatsnap.com By inhibiting this enzyme, itraconazole blocks the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to fungal cell death. drugbank.compatsnap.com The triazole group of itraconazole binds to the heme iron within the active site of the enzyme. mdpi.comnih.gov
Itraconazole is a large molecule and can adopt multiple orientations within the active site of CYP enzymes, including its primary target CYP51 and the metabolizing enzyme CYP3A4. nih.govnih.gov This can lead to complex binding kinetics. Surface plasmon resonance (SPR) studies have revealed that itraconazole exhibits multiphasic binding to CYP3A4, indicating at least two different binding modes: a catalytically productive orientation and a more slowly dissociating inhibitory mode. nih.govnih.gov
While Itraconazole-d5 is primarily used as an internal standard in pharmacokinetic studies, the principles of isotope effects could theoretically apply to binding dynamics. core.ac.uk A change in mass and vibrational energy due to deuteration could subtly influence non-covalent interactions (e.g., van der Waals forces, hydrogen bonding) that govern the conformational selection and binding affinity of the drug to its target protein. However, direct studies using Itraconazole-d5 to specifically probe binding dynamics or conformational changes of lanosterol 14α-demethylase are not detailed in the available search results. The primary focus remains on its utility in quantifying the parent compound and its metabolites.
Deuterium (B1214612) as a Probe for Understanding Reaction Mechanisms
Deuterium substitution serves as a powerful, non-invasive probe for elucidating reaction mechanisms. google.com The magnitude of the kinetic isotope effect can provide strong evidence for C-H bond cleavage being the rate-determining step of a reaction. researchgate.net The absence of a significant KIE might suggest that another step, such as product release, is rate-limiting. researchgate.net
Furthermore, deuterium labeling can help identify instances of metabolic switching. If one metabolic site is blocked or slowed by deuteration, the enzyme may oxidize a different, non-deuterated position on the molecule. researchgate.net Analyzing the metabolite profile of Itraconazole-d5 could reveal such shifts, providing a more detailed map of its biotransformation and the flexibility of the enzyme's active site.
Table 2: Summary of Compounds Mentioned
| Compound Name | Description |
|---|---|
| Itraconazole | A triazole antifungal agent that inhibits lanosterol 14α-demethylase. drugbank.compatsnap.com |
| Itraconazole-d5 | A deuterated form of itraconazole, with five deuterium atoms on the sec-butyl side chain. nih.gov |
| Hydroxy-itraconazole (OH-ITZ) | The main, active metabolite of itraconazole, formed by CYP3A4. drugbank.comnih.gov |
| Keto-itraconazole (Keto-ITZ) | A metabolite of itraconazole, also formed by CYP3A4. nih.govapexbt.com |
| N-desalkyl-itraconazole (ND-ITZ) | A metabolite of itraconazole, also formed by CYP3A4. nih.govapexbt.com |
| Lanosterol | The substrate for the enzyme lanosterol 14α-demethylase. mdpi.comnih.gov |
| Ergosterol | An essential component of the fungal cell membrane; its synthesis is inhibited by itraconazole. drugbank.compatsnap.com |
| Cholesterol | The equivalent of ergosterol in mammalian cell membranes. mdpi.compatsnap.com |
| Fluconazole | Another triazole antifungal agent. oup.comnih.gov |
| Posaconazole | Another triazole antifungal agent. oup.com |
| Voriconazole | Another triazole antifungal agent. oup.com |
| Ketoconazole | An imidazole (B134444) antifungal agent that also inhibits CYP3A4. xenotech.comnih.gov |
| Curcumin | A compound studied for its potential inhibitory effects on cytochrome P450. nih.gov |
| SKF 525A | A known inhibitor of cytochrome P450 enzymes. nih.gov |
| Lopinavir | An antiviral drug that can interact with CYP3A4 metabolism. nih.gov |
| Darunavir | An antiviral drug that can interact with CYP3A4 metabolism. nih.gov |
| Rifampicin | A potent inducer of CYP3A4. asco.org |
| Osimertinib | An EGFR-TKI whose metabolism is affected by itraconazole. asco.org |
| SHR6390 | An anti-tumor agent metabolized by CYP3A4. frontiersin.org |
"}
Pharmacokinetic and Disposition Research in Preclinical Models Utilizing Itraconazole D5
Application in Absorption and Distribution Studies in Animal Models
The study of absorption and distribution is fundamental to determining how a drug reaches its site of action and other tissues in the body. In preclinical animal models, itraconazole (B105839) has been shown to be rapidly absorbed after oral administration. nih.gov However, its absolute oral bioavailability is approximately 55%, indicating that a significant portion of the drug does not enter systemic circulation. nih.govpharmacompass.com Itraconazole is a highly lipophilic compound, which leads to extensive distribution into tissues. drugbank.com Studies in animal models have found that concentrations in the lung, kidney, liver, bone, stomach, and spleen are two to three times higher than corresponding plasma concentrations. nih.gov
The use of Itraconazole-d5 is critical in these studies. It is added to biological samples (plasma, tissue homogenates) as an internal standard before analysis. caymanchem.com This allows for the precise quantification of the parent drug, itraconazole, by liquid chromatography-mass spectrometry (LC-MS). This accuracy is vital for constructing reliable pharmacokinetic models that describe the drug's absorption rate and extent of tissue distribution. For instance, a study in six healthy male volunteers, which forms the basis for many preclinical assumptions, determined key pharmacokinetic parameters that are further investigated in animal models. nih.gov
Interactive Table: Pharmacokinetic Parameters of Itraconazole in Preclinical and Clinical Models
| Parameter | Value | Description |
|---|---|---|
| Absolute Oral Bioavailability | ~55% | The fraction of the administered oral dose of itraconazole that reaches systemic circulation unchanged. nih.govpharmacompass.com |
| Time to Peak Plasma Concentration (tmax) | 2 to 5 hours | The time required to reach the maximum concentration in the plasma after oral administration. nih.gov |
| Plasma Protein Binding | 99.8% | The percentage of itraconazole in the plasma that is bound to proteins, primarily albumin. drugbank.comfda.gov |
| Volume of Distribution (Vd) | >700 L | An indicator of the extent of drug distribution into body tissues compared to the plasma. nih.gov |
| Tissue-to-Plasma Concentration Ratio | 2-3x | Concentrations in organs like the lungs, kidneys, and liver are significantly higher than in the plasma. nih.gov |
Characterization of Metabolic Fate and Metabolite Profiling in Vitro and Preclinical Models
Understanding the metabolic fate of a drug is crucial, as metabolism can activate or inactivate a compound and is a primary route of elimination. Itraconazole undergoes extensive metabolism in the liver, with in vitro studies identifying the cytochrome P450 3A4 (CYP3A4) isoenzyme as the major catalyst. pharmacompass.comdrugbank.comfda.gov This process results in the formation of over 30 different metabolites. drugbank.com
The primary and most significant metabolite is hydroxyitraconazole (B3325177) (OH-ITZ), which possesses antifungal activity comparable to the parent drug. drugbank.comfda.gov Plasma concentrations of hydroxyitraconazole are often double those of itraconazole itself. drugbank.com Other identified metabolites include keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ). nih.govdrugbank.comscispace.com In vitro experiments using heterologously expressed CYP3A4 have demonstrated that the metabolism of itraconazole is highly stereoselective. researchgate.net
In these metabolic studies, Itraconazole-d5 serves as an indispensable tool. When profiling metabolites in vitro (e.g., using liver microsomes) or in vivo (in plasma from preclinical models), Itraconazole-d5 is used as an internal standard to accurately quantify not only the parent drug but also its various metabolites. caymanchem.comscispace.com This ensures that the metabolic profile is accurately characterized, providing insight into the rate of formation and clearance of each metabolic product.
Interactive Table: Major Metabolites of Itraconazole
| Metabolite | Forming Enzyme | Pharmacological Activity | Key Findings |
|---|---|---|---|
| Hydroxyitraconazole (OH-ITZ) | CYP3A4 | Active (comparable to itraconazole) | The major metabolite, with plasma concentrations often exceeding the parent drug. drugbank.comfda.govnih.gov |
| Keto-itraconazole (keto-ITZ) | CYP3A4 | Inhibitory | Identified as a secondary metabolite in plasma and in vitro systems. nih.govscispace.comresearchgate.net |
| N-desalkyl-itraconazole (ND-ITZ) | CYP3A4 | Inhibitory | Detected as a metabolite in plasma and a urinary/fecal metabolite in rats and dogs. nih.govscispace.comresearchgate.net |
Investigation of Excretion Pathways in Experimental Systems
The final stage of a drug's journey through the body is excretion. Investigating these pathways is essential for understanding the drug's half-life and potential for accumulation. Studies, often employing radiolabeled compounds in animal models, have shown that itraconazole is primarily eliminated as inactive metabolites. drugbank.comfda.gov
The main route of excretion is through the feces, which accounts for approximately 54% of an administered dose within one week. nih.govdrugbank.comfda.gov A smaller portion, around 35%, is excreted in the urine as metabolites. nih.govdrugbank.comfda.gov Very little of the parent drug is excreted unchanged. Fecal excretion of unchanged itraconazole ranges from 3% to 18% of the dose. drugbank.comfda.gov Furthermore, renal excretion of both itraconazole and the active metabolite hydroxyitraconazole is minimal, accounting for less than 1% of a dose. drugbank.comfda.gov These findings have been established in experimental systems, including studies in rats and dogs. scispace.com
The role of Itraconazole-d5 in these investigations is to act as a tracer and quantitative standard. By administering itraconazole to animal models and using Itraconazole-d5 as the internal standard for analyzing samples of urine and feces, researchers can accurately determine the amount of parent drug and specific metabolites eliminated through each pathway. This helps to build a complete picture of the drug's disposition.
Interactive Table: Excretion Profile of Itraconazole
| Excretion Route | Form | Percentage of Dose |
|---|---|---|
| Feces | Inactive Metabolites | ~54% nih.govdrugbank.comfda.gov |
| Feces | Unchanged Itraconazole | 3% - 18% drugbank.comfda.gov |
| Urine | Inactive Metabolites | ~35% nih.govdrugbank.comfda.gov |
| Urine | Unchanged Itraconazole & Hydroxyitraconazole | < 1% drugbank.comfda.gov |
Comparative Research of Itraconazole D5 with Non Deuterated Analogs
Differential Metabolic Stability Assessments in In Vitro Systems
Deuteration is a strategy employed to enhance a drug's metabolic profile by slowing the rate of metabolic reactions. assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism for deuterated compounds, particularly when the deuteration occurs at a primary site of metabolic attack. researchgate.netresearchgate.net
Itraconazole (B105839) is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comnih.gov One of the metabolic pathways involves oxidation of the sec-butyl side chain. nih.gov By substituting hydrogens with deuterium (B1214612) in this specific location, Itraconazole-d5 is designed to be more resistant to this metabolic transformation.
In vitro studies using systems like human liver microsomes (HLMs), which are rich in CYP enzymes, are essential for assessing metabolic stability. While direct comparative studies detailing the specific metabolic rates of Itraconazole-d5 versus itraconazole are not extensively published in the provided results, the principles of deuteration strongly suggest a difference. For instance, research on other deuterated drugs like poyendarone (a deuterated version of dronedarone) shows that site-directed deuteration can preserve the parent drug's desired pharmacology while mitigating metabolism-related issues. nih.gov The expectation is that Itraconazole-d5 would exhibit a longer half-life in HLM incubations compared to non-deuterated itraconazole due to the KIE on CYP3A4-mediated metabolism at the sec-butyl group.
Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Primary Metabolic Enzyme | Site of Deuteration | Predicted In Vitro Half-life (t½) | Rationale |
|---|---|---|---|---|
| Itraconazole | CYP3A4 drugbank.com | N/A | Shorter | Susceptible to CYP3A4-mediated oxidation at the sec-butyl side chain. nih.gov |
| Itraconazole-d5 (major) | CYP3A4 medchemexpress.com | sec-Butyl group caymanchem.com | Longer | C-D bonds are stronger than C-H bonds, leading to a slower rate of metabolism (Kinetic Isotope Effect). researchgate.netnih.gov |
This table is based on established principles of drug deuteration and may not reflect the results of a head-to-head experimental study.
Comparative Bioanalytical Performance and Method Validation
In the field of bioanalysis, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, stable isotope-labeled compounds are the gold standard for use as internal standards (IS) in mass spectrometry-based assays. medchemexpress.com Itraconazole-d5 is widely used for this purpose in the quantification of itraconazole and its major active metabolite, hydroxyitraconazole (B3325177), in biological matrices like human plasma. nih.govpillbuys.comnih.gov
The ideal internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, but is distinguishable by its higher mass. nih.gov This allows for precise correction of variability introduced during sample preparation (e.g., extraction) and analysis (e.g., matrix effects). researchgate.net Because Itraconazole-d5 is chemically almost identical to itraconazole, it behaves nearly identically during extraction and chromatographic separation, making it an excellent IS. pillbuys.com
Numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for the quantification of itraconazole using Itraconazole-d5 as the IS. nih.govpillbuys.comscispace.com These validation studies, conducted according to regulatory guidelines from bodies like the FDA, consistently demonstrate high performance. innovareacademics.inscience.gov Key validation parameters such as linearity, precision, and accuracy are rigorously assessed. For example, a validated method showed excellent linearity for itraconazole over a concentration range of 1–500 ng/mL, with intra- and inter-batch precision being less than 11%. pillbuys.com The use of Itraconazole-d5 ensures the robustness and reliability of these bioanalytical methods. nih.govresearchgate.net
Table 2: Example of LC-MS/MS Method Validation Parameters Using Itraconazole-d5 as Internal Standard
| Parameter | Analyte | Performance Metric | Source |
|---|---|---|---|
| Linearity Range | Itraconazole & Hydroxyitraconazole | 1–500 ng/mL | pillbuys.com |
| Itraconazole & Hydroxyitraconazole | 1–250 ng/mL | nih.gov | |
| Correlation Coefficient (r) | Itraconazole & Hydroxyitraconazole | >0.999 | pillbuys.com |
| Intra-batch Precision (%RSD) | Itraconazole | 0.77–7.26% | pillbuys.com |
| Hydroxyitraconazole | 0.35–9.34% | pillbuys.com | |
| Inter-batch Precision (%RSD) | Itraconazole | 1.98–5.19% | pillbuys.com |
| Hydroxyitraconazole | 2.31–10.56% | pillbuys.com | |
| Intra-batch Accuracy | Itraconazole | 93.75–102.9% | pillbuys.com |
| Hydroxyitraconazole | 97.78–108.6% | pillbuys.com | |
| Inter-batch Accuracy | Itraconazole | 95.15–101.8% | pillbuys.com |
| Hydroxyitraconazole | 97.34–102.6% | pillbuys.com | |
| Extraction Recovery | Itraconazole | 69.47–71.98% | pillbuys.com |
Data compiled from a representative validation study. pillbuys.com
Table 3: Mass Spectrometry Transitions for Itraconazole and Itraconazole-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Itraconazole | 705.5 | 392.4 | ESI+ | pillbuys.com |
| Itraconazole | 707.6 | 392.1 | ESI+ | nih.gov |
| Itraconazole-d5 (IS) | 710.5 | 397.4 | ESI+ | pillbuys.com |
| Itraconazole-d5 (IS) | 710.6 | 397.1 | ESI+ | nih.gov |
m/z = mass-to-charge ratio; ESI+ = Positive Electrospray Ionization; IS = Internal Standard
Contrasting Mechanistic Insights Derived from Isotopic Variation
The primary mechanistic insight derived from comparing Itraconazole-d5 with its non-deuterated analog is the direct observation of the kinetic isotope effect (KIE). nih.gov The metabolism of many drugs is dependent on the enzymatic activity of cytochrome P450 enzymes, which often involves the abstraction of a hydrogen atom from the drug molecule—a process known as C-H bond activation. researchgate.net
The rate of a chemical reaction is influenced by the vibrational energy of the chemical bonds being broken. A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it more stable and requiring more energy to break. nih.gov Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting that hydrogen with deuterium will slow the reaction down. researchgate.net
Emerging Research Directions and Future Prospects for Deuterated Itraconazole Analogs
Potential in Advanced Bioimaging Techniques (e.g., HDX-MS for protein interactions)
The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) in itraconazole (B105839) analogs, such as Itraconazole-d5 (major), opens up new avenues for advanced bioimaging and biophysical studies. One of the most promising applications lies in the field of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). waters.comnih.gov This powerful technique probes protein conformation, dynamics, and interactions by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent. nih.govacs.orgchromatographyonline.com
Deuterated itraconazole analogs can serve as invaluable tools in HDX-MS studies to elucidate the molecular details of drug-protein interactions. nih.govnih.gov By comparing the deuterium uptake of a target protein in the presence and absence of the deuterated analog, researchers can pinpoint the specific regions of the protein that are involved in binding. waters.comnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates. The use of deuterated ligands like Itraconazole-d5 ensures that the isotopic labeling is localized to the small molecule, allowing for a clearer interpretation of the changes in the protein's deuterium exchange pattern upon binding.
HDX-MS can reveal subtle allosteric changes in protein conformation that occur upon ligand binding, providing a more dynamic picture of the interaction than what is typically available from static structural methods like X-ray crystallography. nih.gov This is particularly relevant for understanding the inhibition of complex proteins like cytochrome P450 enzymes, which are major targets of itraconazole. medchemexpress.comdrugbank.com The insights gained from such studies can guide the development of next-generation antifungal agents with improved efficacy and reduced off-target effects. nih.govnih.gov
Role in Understanding and Optimizing Compound Properties for Research Purposes
The incorporation of deuterium into itraconazole to create analogs like Itraconazole-d5 is a subtle yet powerful strategy for optimizing compound properties for research applications. Deuterium substitution can significantly alter the pharmacokinetic and toxicological profiles of a molecule, primarily through the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.
This "metabolic switching" can lead to several advantageous properties for a research compound:
Enhanced Metabolic Stability: By strategically placing deuterium at known sites of metabolism, the rate of degradation of the compound can be reduced. This leads to a longer half-life and increased systemic exposure, which can be beneficial for in vitro and in vivo studies requiring sustained compound levels.
Reduced Formation of Undesirable Metabolites: Deuteration can alter the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites. This can lead to a cleaner pharmacological profile and a more reliable research tool.
Stabilization of Chiral Centers: For chiral molecules, deuterium substitution at or near a stereocenter can reduce the rate of racemization, ensuring that the biological activity is attributed to a single, stable stereoisomer.
Itraconazole-d5 is often used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of itraconazole levels in biological samples. caymanchem.comasm.orgwaters.com Its distinct mass allows for clear differentiation from the non-deuterated parent compound, ensuring precise quantification. thalesnano.com
Methodological Advancements in Deuterated Compound Synthesis and Analysis
The growing interest in deuterated compounds for pharmaceutical research has spurred significant advancements in both their synthesis and analysis. researchgate.net Traditional methods for deuterium incorporation often involved multi-step syntheses starting from deuterated precursors. researchgate.net However, recent progress has focused on more efficient and selective late-stage deuteration techniques.
Recent Synthetic Advances:
Catalytic Hydrogen-Deuterium Exchange: This method utilizes catalysts, such as iridium or palladium, to directly exchange hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). researchgate.net These reactions often proceed under mild conditions, making them suitable for complex molecules with sensitive functional groups. assumption.edu
Photocatalytic Deuteration: Visible-light photocatalysis has emerged as a powerful tool for deuteration, offering a green and efficient alternative to traditional methods. researchgate.netassumption.edu
Flow Chemistry Systems: Continuous flow reactors are being developed for deuteration, allowing for safe, scalable, and on-demand synthesis of deuterated compounds with high purity. thalesnano.combionauts.jp A recently developed system can perform deuteration at room temperature and ambient pressure, using reusable heavy water as the deuterium source. bionauts.jp
Advanced Analytical Techniques:
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a cornerstone for the analysis of deuterated compounds, enabling the determination of isotopic enrichment and confirming the molecular formula. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of deuterium atoms within a molecule and for assessing the structural integrity of the compound. rsc.orgstudymind.co.uk Quantitative ¹³C NMR techniques, in particular, can be used to determine site-specific deuterium content. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers rapid and direct site-specific analysis of deuteration, overcoming some of the limitations of MS and NMR. brightspec.com
These methodological advancements are making deuterated compounds like Itraconazole-d5 more accessible and easier to characterize, facilitating their broader use in research. marquette.edu
Unexplored Research Avenues and Gaps in Fundamental Understanding
Despite the progress in the use and synthesis of deuterated itraconazole analogs, several research avenues remain underexplored, and gaps in our fundamental understanding persist.
Systematic Investigation of the Kinetic Isotope Effect: While the general principle of the KIE is well-understood, a systematic study of how deuterium placement at various positions within the itraconazole scaffold affects its interaction with different cytochrome P450 isozymes is lacking. Such studies could provide a more nuanced understanding of its metabolic profile and guide the design of future deuterated antifungals with tailored properties. semanticscholar.orggoogle.com
Exploration of Deuterated Analogs in Combating Antifungal Resistance: The potential of deuterated itraconazole analogs to overcome resistance mechanisms in fungi is an intriguing but largely unexplored area. It is conceivable that altered metabolic pathways or target interactions resulting from deuteration could circumvent certain resistance strategies employed by fungal pathogens. who.intdowntoearth.org.in
Development of Novel Deuterated Itraconazole Analogs: Research has primarily focused on commercially available deuterated forms like Itraconazole-d3, -d5, and -d9. medchemexpress.commedchemexpress.commedchemexpress.com The synthesis and evaluation of novel analogs with deuterium substitution at other strategic positions could uncover unexpected biological activities or further optimized properties. The development of analogs of itraconazole is an active area of research to find compounds with improved properties. google.comgoogle.com
Impact on Protein-Lipid Interactions: Itraconazole is known to have a high affinity for lipids and interacts with proteins involved in lipid transport, such as oxysterol-binding protein (OSBP). drugbank.comcaymanchem.com The effect of deuteration on these lipid interactions and the downstream cellular consequences are not well understood.
Long-Term Isotopic Stability in Biological Systems: While deuterated compounds are generally stable, the potential for in vivo back-exchange of deuterium for hydrogen, particularly in specific metabolic contexts, is an area that warrants further investigation to ensure the integrity of the isotopic label throughout the course of a study.
Addressing these gaps in our knowledge will be crucial for fully realizing the potential of deuterated itraconazole analogs as sophisticated research tools and as templates for the development of improved therapeutic agents. The sluggish pipeline for new antifungal drugs highlights the urgent need for innovative approaches, and the strategic use of deuterium represents a promising frontier in this endeavor. nih.govdowntoearth.org.in
Q & A
Q. How should researchers characterize the isotopic purity and structural integrity of Itraconazole-d5 in experimental setups?
Methodological Answer: Isotopic purity (>98% deuterium incorporation) must be verified via quantitative nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For structural validation, compare proton-decoupled H-NMR spectra of Itraconazole-d5 with unlabeled Itraconazole; deuterium substitution eliminates specific proton signals (e.g., at the labeled positions). Batch-specific certificates of analysis from certified suppliers should be cross-referenced .
Q. What are the standard protocols for preparing Itraconazole-d5 stock solutions to ensure stability in in vitro assays?
Methodological Answer: Dissolve Itraconazole-d5 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM, aliquot into small volumes, and store at -80°C under inert gas (e.g., argon) to prevent oxidation and deuterium exchange. Validate stability over time using HPLC-UV at 254 nm, comparing retention times and peak areas against freshly prepared standards. Include vehicle controls (DMSO-only) in all assays to rule out solvent-mediated artifacts .
Q. How can researchers design dose-response experiments to evaluate Itraconazole-d5’s inhibitory effects on Hedgehog (Hh) signaling?
Methodological Answer: Use Hh-responsive cell lines (e.g., NIH/3T3 Shh-Light II cells) and treat with Itraconazole-d5 concentrations ranging from 10 nM to 10 µM. Normalize results to unlabeled Itraconazole (IC50 ~800 nM) to assess isotopic effects. Measure downstream targets (e.g., Gli1 mRNA via qPCR) and employ nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Include a positive control (e.g., Cyclopamine) and negative control (untreated cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between Itraconazole-d5 and its non-deuterated counterpart in hepatic microsome assays?
Methodological Answer: Perform parallel incubations of both compounds in human liver microsomes (HLMs) with NADPH regeneration systems. Quantify parent compound depletion using LC-MS/MS with deuterium-specific MRM transitions. Control for deuterium exchange by analyzing metabolites (e.g., hydroxylated derivatives) via HRMS. If discrepancies persist, investigate cytochrome P450 isoform-specific kinetics (e.g., CYP3A4 inhibition assays) and consider isotopic effects on enzyme binding affinity .
Q. What experimental strategies can identify off-target effects of Itraconazole-d5 in proteome-wide studies?
Methodological Answer: Use thermal proteome profiling (TPP) or affinity purification mass spectrometry (AP-MS) to map protein interaction networks. For TPP, treat cell lysates with Itraconazole-d5 across a temperature gradient, then quantify protein denaturation via multiplexed quantitative proteomics (e.g., TMT labeling). Compare results with unlabeled Itraconazole to distinguish isotopic effects from nonspecific binding. Validate hits using in vitro kinase/phosphatase assays .
Q. How should researchers optimize Itraconazole-d5 detection in complex biological matrices (e.g., brain homogenates) for pharmacokinetic studies?
Methodological Answer: Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with a deuterium-specific extraction window (e.g., ±5 ppm). Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate Itraconazole-d5 from lipids and proteins. Spike samples with a stable isotope internal standard (e.g., Itraconazole-C) to correct for matrix effects. Validate method sensitivity (LOQ ≤1 ng/mL) and accuracy (85–115% recovery) per FDA bioanalytical guidelines .
Q. What statistical approaches are recommended for analyzing contradictory data on Itraconazole-d5’s tissue distribution in rodent models?
Methodological Answer: Apply mixed-effects models to account for inter-animal variability in tissue partitioning. Use bootstrap resampling to assess confidence intervals for key parameters (e.g., brain-to-plasma ratio). If outliers persist, conduct sensitivity analyses by excluding datasets with poor deuterium retention (validated via post-mortem HRMS of tissue samples). Cross-validate findings with in situ perfusion studies .
Methodological & Ethical Considerations
Q. What are the ethical and practical considerations for using Itraconazole-d5 in in vivo studies involving pregnant animal models?
Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) to minimize fetal harm. Conduct teratogenicity screening in zebrafish embryos or ex vivo placental perfusion models before proceeding to mammalian studies. Quantify deuterium incorporation in fetal tissues via isotope ratio mass spectrometry (IRMS) to assess placental transfer. Include a sham control group to isolate drug effects from procedural stress .
Q. How can researchers ensure reproducibility when collaborating across labs to study Itraconazole-d5’s pharmacokinetics?
Methodological Answer: Standardize protocols using consensus guidelines (e.g., FDA Bioanalytical Method Validation). Share validated LC-MS/MS parameters, including column type (C18, 2.6 µm), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions. Use inter-lab proficiency testing with blinded replicates. Document deuterium loss rates under varying storage conditions (-80°C vs. liquid nitrogen) in a shared database .
Q. What strategies mitigate deuterium exchange in Itraconazole-d5 during long-term stability studies?
Methodological Answer: Store lyophilized Itraconazole-d5 under vacuum-sealed desiccation at -20°C. For solution-phase studies, use deuterated solvents (e.g., DO) and avoid freeze-thaw cycles. Monitor exchange kinetics via H-NMR at 400 MHz, tracking signal decay at labeled positions. Calculate half-life of deuterium retention using first-order kinetics models .
Data Presentation & Reporting
Q. How should researchers present conflicting isotopic purity data in peer-reviewed manuscripts?
Methodological Answer: Disclose batch-specific deuterium incorporation rates in tabular format (e.g., Table I: Supplier A: 98.2%; Supplier B: 95.7%). Use supplementary figures to show raw NMR/HRMS spectra. Apply the CONSORT checklist for experimental rigor and report statistical power calculations for sample sizes. Differentiate between inherent isotopic variability and methodological artifacts in the discussion .
Q. What metadata is critical when publishing Itraconazole-d5 tracer studies in public repositories?
Methodological Answer: Include (1) synthetic routes (e.g., catalytic deuteration conditions), (2) QC/QA protocols (e.g., HPLC purity certificates), (3) storage conditions, and (4) isotopic decay rates. Adhere to FAIR data principles by depositing raw spectra in platforms like Metabolights (ID: MTBLS####). Use controlled vocabularies (e.g., ChEBI, PubChem) for compound annotation .
Cross-Disciplinary Applications
Q. How can computational models improve the design of Itraconazole-d5-based tracer studies in pharmacokinetic research?
Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate deuterium effects on distribution and clearance. Calibrate models using in vitro permeability (Caco-2 assays) and plasma protein binding data (equilibrium dialysis). Validate predictions against in vivo rodent data, adjusting for interspecies scaling factors .
Q. What in silico tools predict Itraconazole-d5’s interactions with cytochrome P450 isoforms?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to compare binding poses of Itraconazole-d5 and unlabeled Itraconazole in CYP3A4 crystal structures (PDB: 1TQN). Quantify deuterium’s impact on binding energy (ΔΔG) via molecular dynamics simulations (NAMD/GROMACS). Validate predictions with fluorescence-based inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
